4-bromo-N-(1-hydroxybutan-2-yl)-5-methyl-2-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
4-bromo-N-(1-hydroxybutan-2-yl)-5-methyl-2-(propan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-hydroxybutan-2-yl)-5-methyl-2-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps:
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the brominated benzene derivative with a suitable sulfonamide precursor under acidic or basic conditions.
Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a base.
Isopropylation: The isopropyl group can be introduced through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for amination reactions.
Major Products
Oxidation: 4-carboxy-N-[1-(hydroxymethyl)propyl]-2-isopropyl-5-methylbenzenesulfonamide.
Reduction: 4-hydro-N-[1-(hydroxymethyl)propyl]-2-isopropyl-5-methylbenzenesulfonamide.
Substitution: 4-amino-N-[1-(hydroxymethyl)propyl]-2-isopropyl-5-methylbenzenesulfonamide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial and antifungal properties due to the presence of the sulfonamide group.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-hydroxybutan-2-yl)-5-methyl-2-(propan-2-yl)benzene-1-sulfonamide is likely related to its ability to interact with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The bromine atom and other substituents may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-[1-(hydroxymethyl)propyl]benzenesulfonamide: Lacks the isopropyl and methyl groups, making it less hydrophobic.
N-[1-(hydroxymethyl)propyl]-2-isopropyl-5-methylbenzenesulfonamide: Lacks the bromine atom, potentially reducing its reactivity in substitution reactions.
4-chloro-N-[1-(hydroxymethyl)propyl]-2-isopropyl-5-methylbenzenesulfonamide: Contains a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Uniqueness
4-bromo-N-(1-hydroxybutan-2-yl)-5-methyl-2-(propan-2-yl)benzene-1-sulfonamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom, hydroxymethyl group, and isopropyl group makes it a versatile compound for various applications.
Properties
CAS No. |
1206087-19-5 |
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Molecular Formula |
C14H22BrNO3S |
Molecular Weight |
364.3g/mol |
IUPAC Name |
4-bromo-N-(1-hydroxybutan-2-yl)-5-methyl-2-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H22BrNO3S/c1-5-11(8-17)16-20(18,19)14-6-10(4)13(15)7-12(14)9(2)3/h6-7,9,11,16-17H,5,8H2,1-4H3 |
InChI Key |
MGXANIRVLNOPHD-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=C(C(=C1)C)Br)C(C)C |
Origin of Product |
United States |
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